2-Bromo-4'-isopropylacetophenone
Description
Strategies for the Laboratory and Industrial Preparation of 2-Bromo-4'-isopropylacetophenone
The choice of synthetic strategy often depends on factors such as scale, desired purity, and available starting materials.
The introduction of a bromine atom at the α-position to the carbonyl group of an acetophenone (B1666503) derivative is a common and direct method for synthesizing α-bromo ketones. wikipedia.org This transformation can be achieved through several methods, including direct bromination with elemental bromine or the use of specialized brominating agents.
The direct bromination of acetophenone derivatives at the α-position can be accomplished using molecular bromine, often in a suitable solvent and sometimes with a catalyst. zenodo.orgquora.com The reaction proceeds through an enol or enolate intermediate. wikipedia.orgquora.com In acidic conditions, the reaction is catalyzed by the formation of the enol. zenodo.orglibretexts.org The rate-determining step is the formation of the enol, and because of this, the reaction kinetics are often independent of the bromine concentration. libretexts.org
For instance, the bromination of acetophenone derivatives can be carried out in methanol (B129727) with controlled addition of bromine at low temperatures (0-5°C). zenodo.orgzenodo.org The presence of an acid catalyst can facilitate the enolization required for the reaction. zenodo.org The reaction of 4'-methylpropiophenone (B145568) with bromine in chloroform, in the presence of a small amount of aluminum chloride, yields the corresponding 2-bromo derivative. prepchem.com
A study on the selective bromination of acetophenone derivatives in methanol demonstrated that the reaction's site-selectivity (aromatic ring vs. acetyl side-chain) is influenced by the electron density of the aromatic ring. zenodo.org When the hydroxyl group in hydroxyacetophenones is protected, bromination occurs exclusively at the acetyl side-chain. zenodo.org
| Reactant | Brominating Agent | Solvent | Catalyst/Conditions | Product | Reference |
| Acetophenone derivatives | Bromine | Methanol | 0-5°C, HCl (catalyst) | α-Bromoacetophenone derivatives | zenodo.orgzenodo.org |
| 4'-Methylpropiophenone | Bromine | Chloroform | Aluminum chloride (trace) | 2-Bromo-4'-methylpropiophenone | prepchem.com |
| Acetophenone | Bromine | Acetic Acid | - | α-Bromoacetophenone | libretexts.org |
To circumvent the hazards associated with handling liquid bromine, various alternative brominating agents have been developed. These include N-bromosuccinimide (NBS) and polymer-supported reagents. nih.gov Pyridine (B92270) hydrobromide perbromide is another effective reagent for the α-bromination of ketones. nih.govacs.org These reagents often offer improved selectivity and easier handling.
For example, pyridine hydrobromide perbromide has been successfully used for the bromination of various acetophenone derivatives, providing good yields under controlled temperature and reaction times. nih.gov Another approach involves using a combination of an alkali metal bromide, like sodium bromide, with an oxidizing agent such as potassium persulfate to generate the brominating species in situ. researchgate.net This method has been shown to selectively produce α-bromoacetophenone or α,α-dibromoacetophenone depending on the reaction conditions. researchgate.net
| Substrate | Brominating Reagent | Solvent | Conditions | Product | Yield | Reference |
| 4-Chloroacetophenone | Pyridine hydrobromide perbromide | Acetic Acid | 90 °C, 3 h | 4-Chloro-α-bromo-acetophenone | 85% | nih.gov |
| 4-Nitroacetophenone | Sodium bromide / Potassium persulfate | Ethyl acetate | Reflux, 12 h | α-Bromo-4-nitroacetophenone | - | researchgate.net |
An alternative to direct bromination is a multi-step approach where the precursor, 4'-isopropylacetophenone (B1293387), is first synthesized and then subsequently brominated.
The synthesis of 4'-isopropylacetophenone is commonly achieved through the Friedel-Crafts acylation of cumene (B47948) (isopropylbenzene). guidechem.comchemicalbook.comperfumerflavorist.com This electrophilic aromatic substitution reaction involves reacting cumene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). guidechem.comchemicalbook.comperfumerflavorist.com
The reaction introduces the acetyl group onto the benzene (B151609) ring of cumene. Due to the directing effect of the isopropyl group, the acylation primarily occurs at the para position, yielding 4'-isopropylacetophenone. guidechem.comchemicalbook.com While traditional Lewis acids like AlCl₃ are effective, research has also explored the use of solid acid catalysts, such as zeolites, to create more environmentally friendly processes. perfumerflavorist.com
| Aromatic Substrate | Acylating Agent | Catalyst | Product | Reference |
| Cumene | Acetyl chloride | AlCl₃ | 4'-Isopropylacetophenone | guidechem.comchemicalbook.comperfumerflavorist.com |
| Cumene | Acetic anhydride | AlCl₃ / Hexane | 4'-Isopropylacetophenone | guidechem.com |
| Cumene | Acetic anhydride | Zeolites | 4'-Isopropylacetophenone | perfumerflavorist.com |
Once 4'-isopropylacetophenone is obtained, it can be subjected to α-bromination as described in section 1.1.1 to yield the final product, this compound. This two-step process allows for the synthesis of the target compound from readily available starting materials like cumene.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(4-propan-2-ylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCDQVYYLJSTFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00554871 | |
| Record name | 2-Bromo-1-[4-(propan-2-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00554871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51012-62-5 | |
| Record name | 2-Bromo-1-[4-(propan-2-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00554871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-[4-(propan-2-yl)phenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Precursor Chemistry
Mechanistic Investigations of Synthetic Transformations
The synthesis of α-haloketones, such as 2-Bromo-4'-isopropylacetophenone, is a cornerstone of many organic syntheses, providing versatile intermediates for the construction of more complex molecules, including various biologically active compounds. rsc.org The primary method for their preparation involves the α-bromination of the corresponding ketone. Understanding the underlying mechanisms of these transformations is crucial for controlling the reaction outcome and optimizing synthetic protocols.
Elucidation of α-Bromination Reaction Mechanisms in Acetophenone (B1666503) Systems
The α-bromination of ketones like acetophenone and its derivatives is a classic example of an α-substitution reaction. The reaction mechanism is highly dependent on the reaction conditions, specifically whether it is conducted in an acidic or basic medium.
Under acidic conditions, the reaction proceeds through an enol intermediate. The mechanism involves several key steps. researchgate.netlibretexts.org First, the carbonyl oxygen of the acetophenone derivative is protonated by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon and, more importantly, enhances the acidity of the α-hydrogens. A base (which can be the solvent or the conjugate base of the acid catalyst) then abstracts an α-proton to form an enol. researchgate.net This tautomerization to the enol is typically the rate-determining step of the reaction. researchgate.netlibretexts.org The electron-rich double bond of the enol then acts as a nucleophile, attacking an electrophilic bromine source (e.g., Br₂ or the bromonium ion released from a reagent like N-bromosuccinimide). nih.govquora.com A final deprotonation step regenerates the carbonyl group and the acid catalyst, yielding the α-brominated ketone. researchgate.net Kinetic studies support this mechanism, showing that the rate of halogenation is dependent on the concentration of the ketone and the acid catalyst but is independent of the halogen concentration, confirming that the formation of the enol is the slow step. libretexts.org
The plausible mechanism for the α-bromination of acetophenone derivatives in the presence of an acidic catalyst like acidic aluminum oxide (Al₂O₃) and a brominating agent such as N-bromosuccinimide (NBS) is believed to involve the exclusive formation of the enolic form of the ketone. nih.gov The acidic nature of the catalyst facilitates the formation of the enol, which is the key intermediate for α-bromination. nih.gov
A proposed mechanism for the acid-catalyzed bromination of an acetophenone derivative is as follows:
Protonation: The carbonyl oxygen is protonated by an acid (H⁺).
Enolization: A base removes a proton from the α-carbon, leading to the formation of an enol intermediate.
Nucleophilic Attack: The π-bond of the enol attacks the electrophilic bromine (Br⁺).
Deprotonation: The protonated carbonyl is deprotonated to yield the final α-bromo ketone product. researchgate.net
This acid-catalyzed pathway ensures that the reaction stops after a single halogenation. The introduction of the first electron-withdrawing bromine atom deactivates the carbonyl group, making the formation of the second enol much slower.
Impact of Reaction Conditions on Regioselectivity and Yield Optimization
The synthesis of this compound requires careful control of reaction conditions to ensure high regioselectivity (bromination at the α-carbon versus the aromatic ring) and to optimize the yield. Key factors include the choice of brominating agent, catalyst, solvent, and temperature.
Brominating Agent: While molecular bromine (Br₂) can be used, it has several drawbacks, including its hazardous nature and potential for over-bromination, leading to di- or tri-brominated products and other side reactions. nih.govzenodo.orgscielo.br N-bromosuccinimide (NBS) is a widely used alternative as it is a solid, easier to handle, and allows for more controlled bromination, often leading to higher yields of the desired monobrominated product. nih.govscielo.brresearchgate.net Other brominating systems, such as ammonium (B1175870) bromide in conjunction with an oxidant like Oxone or ammonium persulfate, have also been developed as greener alternatives. rsc.orgcbijournal.comunishivaji.ac.in
Catalyst: The presence and nature of a catalyst are critical. Acidic catalysts are commonly employed to facilitate the formation of the enol intermediate, which is essential for α-bromination. libretexts.org For instance, the use of acidic aluminum oxide (Al₂O₃) has been shown to provide better yields of the α-brominated product compared to neutral Al₂O₃. nih.gov The acidic catalyst not only promotes enolization but may also enhance the rate of release of the bromonium ion from NBS. nih.gov Other acid catalysts like p-toluenesulfonic acid (p-TSA) have also been effectively used, particularly in microwave-assisted reactions. researchgate.net
| Catalyst | Yield of α-Bromoacetophenone (%) | Reference |
|---|---|---|
| Acidic Al₂O₃ | High | nih.gov |
| Neutral Al₂O₃ | Lower than Acidic Al₂O₃ | nih.gov |
| p-Toluenesulfonic acid (p-TSA) | High (under microwave) | researchgate.net |
Solvent: The choice of solvent can dramatically influence the regioselectivity of the bromination. For acetophenone derivatives with moderately activating groups like the isopropyl group, using a nucleophilic solvent such as methanol at reflux temperature with NBS and an acidic Al₂O₃ catalyst favors the formation of the α-brominated product. nih.gov In contrast, employing a non-nucleophilic solvent like acetonitrile (B52724) under similar conditions can promote nuclear bromination (bromination on the aromatic ring). nih.gov The polarity of the solvent can also affect the reaction rate; a decrease in solvent polarity has been observed to decrease the reaction rate in some systems. unishivaji.ac.in
Temperature and Reaction Time: Temperature is a crucial parameter that must be optimized. For the bromination of substituted acetophenones, an optimal temperature exists to achieve a high yield. For example, in the bromination of 4-chloroacetophenone, the yield increased with temperature up to 90 °C. researchgate.net Beyond this optimal temperature, the yield may decrease slightly due to the formation of side products. researchgate.net Similarly, the reaction time needs to be sufficient for the reaction to go to completion, but excessively long times can also lead to undesired byproducts. researchgate.net
| Temperature (°C) | Yield (%) | Reference |
|---|---|---|
| Below 80 | Suboptimal | researchgate.net |
| 90 | Optimal (>66%) | researchgate.net |
| Above 90 | Slight Decrease | researchgate.net |
Substituent Effects: The electronic nature of the substituents on the aromatic ring plays a pivotal role in directing the site of bromination.
Activating Groups: Strongly activating groups (e.g., -OH, -OCH₃) increase the electron density of the aromatic ring to such an extent that electrophilic attack occurs preferentially on the ring (nuclear bromination) rather than the α-carbon. zenodo.orgcbijournal.com
Deactivating Groups: Strongly deactivating groups (e.g., -NO₂) reduce the reactivity of both the ring and the enol, making bromination difficult at either position. zenodo.org
Moderately Activating/Deactivating Groups: Substituents like alkyl groups (e.g., isopropyl) or halogens are considered moderately activating or deactivating. For these substrates, α-bromination of the side chain is the exclusive or predominant process under the appropriate conditions (e.g., NBS, acidic catalyst, methanol). nih.govzenodo.org The isopropyl group at the para-position in 4'-isopropylacetophenone (B1293387) directs the reaction towards the desired α-bromination, leading to the formation of this compound with high selectivity when reaction conditions are carefully controlled.
Chemical Reactivity and Derivatization Studies
Reactivity Profile of the Bromine Atom in 2-Bromo-4'-isopropylacetophenone
The bromine atom, situated on the carbon alpha to the carbonyl group, is highly susceptible to reactions with nucleophiles and is the key site for various bond-forming strategies.
Nucleophilic Substitution Reactions for Diverse Functionalization
The carbon-bromine bond in α-bromo ketones is highly reactive towards nucleophiles, proceeding through a classic SN2 mechanism. This reactivity is fundamental to the use of this compound as a building block for more complex molecules, particularly heterocyclic structures. smolecule.com
A prominent example is the Hantzsch thiazole (B1198619) synthesis, where an α-halo ketone reacts with a thioamide. chemhelpasap.comsynarchive.com In the case of this compound, reaction with thioamides such as thiourea (B124793) leads to the formation of 4-(4-isopropylphenyl)-1,3-thiazole derivatives. asianpubs.orgorganic-chemistry.orgmdpi.com The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the carbon bearing the bromine, displacing the bromide ion. This is followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. chemhelpasap.com
Beyond thioamides, other nitrogen and oxygen nucleophiles can readily displace the bromide. Reactions with various primary and secondary amines can be used to synthesize α-aminoketones, which are themselves important synthetic intermediates. researchgate.netclockss.org Similarly, carboxylate anions can act as nucleophiles to form ester derivatives, a reaction often employed to create UV-active derivatives for analytical purposes like HPLC. nih.gov
| Nucleophile | Reagent Example | Product Type | Significance |
|---|---|---|---|
| Thioamide | Thiourea | 2-Amino-4-(4-isopropylphenyl)thiazole | Hantzsch Thiazole Synthesis |
| Amine | Morpholine | α-Morpholinoketone | Synthesis of α-aminoketones |
| Carboxylate | Sodium Acetate | Keto-ester | Formation of ester derivatives |
Coupling Reactions for Carbon-Carbon Bond Formation
While palladium-catalyzed cross-coupling reactions are most common for aryl and vinyl halides, certain conditions allow for the participation of α-bromo ketones in carbon-carbon bond formation. The Sonogashira coupling, which typically joins an aryl or vinyl halide with a terminal alkyne, has been successfully applied to α-bromo ketones like 2-bromoacetophenone. wikipedia.orgorganic-chemistry.org
This reaction employs a palladium catalyst, often with a copper(I) co-catalyst, and a base. youtube.com The mechanism involves the formation of a palladium-acetylide complex, which then couples with the α-bromo ketone. libretexts.org This provides a direct route to synthesize β,γ-alkynyl ketones, which are versatile intermediates for further transformations. Copper-free Sonogashira protocols have also been developed, sometimes utilizing N-heterocyclic carbene (NHC) palladium catalysts. libretexts.orgrsc.org
| Reaction Name | Coupling Partner | Catalyst System Example | Product Type |
|---|---|---|---|
| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh3)4 / CuI / Amine Base | β,γ-Alkynyl ketone |
Reactions with Organometallic Reagents
The reaction of this compound with organometallic reagents is complex, as reaction can occur at either the carbonyl carbon or the α-carbon. While Grignard and organolithium reagents typically favor addition to the carbonyl group (see Section 3.2.1), organocopper reagents (Gilman reagents) are known to react with α-halo ketones via substitution.
Studies on similar α,α'-dibromo ketones have shown that lithium dialkylcuprates can achieve selective mono-alkylation at the α-position. acs.org This reaction provides a method for the direct α-alkylation of ketones, displacing the bromide to form a new carbon-carbon bond. The choice of the organometallic reagent and reaction conditions is crucial to steer the selectivity towards substitution at the C-Br bond instead of addition at the carbonyl.
Reactivity of the Carbonyl Moiety
The carbonyl group in this compound is a classic electrophilic center, susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.comlibretexts.org Its reactivity is, however, electronically influenced by the adjacent electron-withdrawing bromine atom, which enhances the electrophilicity of the carbonyl carbon.
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction of ketones. youtube.com Strong nucleophiles, such as those found in organometallic reagents like Grignard reagents (R-MgBr) or organolithium compounds (R-Li), readily add to the carbonyl carbon. youtube.com This reaction breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate which, upon acidic workup, yields a tertiary alcohol. libretexts.org For this compound, this would result in the formation of a 1-(4-isopropylphenyl)-2-bromo-1-alkyl-ethanol derivative. However, the presence of the acidic α-hydrogen and the reactive C-Br bond can lead to side reactions such as enolization, elimination, or substitution, complicating the outcome. libretexts.org
| Nucleophile Type | Reagent Example | Intermediate | Final Product (after workup) |
|---|---|---|---|
| Organometallic | Methylmagnesium Bromide (CH3MgBr) | Magnesium Alkoxide | 2-Bromo-1-(4-isopropylphenyl)-1-methylethanol |
| Hydride | Sodium Borohydride (B1222165) (NaBH4) | Alkoxide | 2-Bromo-1-(4-isopropylphenyl)ethanol |
Reductions and Oxidations
The carbonyl group can be readily reduced to a secondary alcohol. smolecule.com Common reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation. youtube.com The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide to yield 2-Bromo-1-(4-isopropylphenyl)ethanol.
Conversely, ketones can undergo oxidation in a reaction known as the Baeyer-Villiger oxidation. wikipedia.org This reaction uses a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to convert a ketone into an ester. chem-station.comorganicchemistrytutor.com An oxygen atom is inserted into a carbon-carbon bond adjacent to the carbonyl group. The migratory aptitude of the adjacent groups determines the regioselectivity of the insertion. For this compound, the migration of the 4-isopropylphenyl group is generally favored over the bromomethyl group, leading to the formation of 4-isopropylphenyl 2-bromoacetate. organic-chemistry.orglibretexts.org
| Transformation | Reagent Example | Product | Reaction Name |
|---|---|---|---|
| Reduction | Sodium Borohydride (NaBH4) | 2-Bromo-1-(4-isopropylphenyl)ethanol | Hydride Reduction |
| Oxidation | m-CPBA | 4-Isopropylphenyl 2-bromoacetate | Baeyer-Villiger Oxidation |
Synthesis of Novel Derivatives and Analogues for Research Applications
This compound is a valuable reagent in synthetic organic chemistry, primarily utilized as a versatile building block for the creation of more elaborate molecular structures. Its chemical reactivity is centered around the α-bromo ketone functionality, which provides a reactive electrophilic site for nucleophilic substitution, and the ketone carbonyl group, which can participate in various condensation and addition reactions. This dual reactivity allows for its use in constructing a wide array of novel derivatives and analogues for research purposes.
Formation of Complex Organic Scaffolds
The structure of this compound, featuring a reactive bromine atom and an aromatic ketone, makes it an ideal starting material for synthesizing complex organic scaffolds. smolecule.com The α-bromo group is a good leaving group, facilitating nucleophilic substitution reactions (SN2) with a variety of nucleophiles. This allows for the attachment of diverse functional groups and the extension of the carbon skeleton.
For instance, the bromine atom can be readily displaced by sulfur, nitrogen, or oxygen nucleophiles, leading to the formation of thioethers, amines, and ethers, respectively. These reactions are fundamental in building larger, non-heterocyclic molecular frameworks. One common application involves the S-alkylation of thiol-containing compounds. Research has demonstrated the coupling of α-haloketones with thiol-containing building blocks, such as 1-substituted-1H-tetrazole-5-thiols, to create more complex structures. researchgate.net While this specific study used a different piperazine-based bromoethanone, the principle of S-alkylation is directly applicable to this compound.
Another strategy for scaffold formation involves reactions at the carbonyl group. The ketone can be reduced, converted to an alkene via Wittig-type reactions, or used in aldol (B89426) condensations to form carbon-carbon bonds, thereby constructing more intricate acyclic or carbocyclic systems. The combination of reactions at both the α-carbon and the carbonyl group provides a powerful toolset for medicinal chemists and material scientists to generate novel molecular architectures from a simple precursor.
Table 1: Representative Reactions for Scaffold Formation
| Reactant | Reagent/Conditions | Product Type | Reference |
|---|---|---|---|
| Thiol (R-SH) | Base (e.g., Et3N), Ethanol | Thioether | researchgate.net |
| Amine (R-NH2) | Base | α-Aminoketone | rsc.org |
Note: The reactions are representative of the reactivity of α-haloketones and are applicable to this compound.
Design and Synthesis of Heterocyclic Compounds from this compound
A significant application of this compound in chemical synthesis is its role as a precursor for various heterocyclic compounds. Heterocycles are core structures in many biologically active molecules, and the ability to synthesize them efficiently is of great importance.
The most prominent method utilizing α-haloketones like this compound is the Hantzsch thiazole synthesis. ijsrst.comnih.govresearchgate.net This reaction involves the condensation and cyclization of an α-haloketone with a thioamide-containing compound, such as thiourea or a substituted thiourea, to produce thiazole derivatives. rsc.orgijsrst.comnih.gov The reaction mechanism proceeds via a nucleophilic attack of the sulfur atom from the thioamide onto the carbon bearing the bromine atom, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. nih.gov This method is highly versatile, allowing for the synthesis of 2,4-disubstituted thiazoles with the 4'-isopropylphenyl group at position 4 of the thiazole ring. researchgate.net
The reaction can be extended to other thioamide-containing reagents like thiosemicarbazides, leading to the formation of 2-hydrazinothiazole derivatives. nih.gov These heterocyclic systems serve as important intermediates for further elaboration. For example, a study by Farghaly et al. synthesized a series of bis-thiazole derivatives by reacting a thiazole thiosemicarbazone intermediate with α-haloketones, demonstrating the utility of these building blocks in creating complex, multi-ring systems. nih.gov
Beyond thiazoles, this compound can be used to synthesize other heterocyclic systems. For example, reaction with cyanoacetylhydrazine can lead to the formation of pyridazine (B1198779) or other nitrogen-containing heterocycles, as demonstrated with the analogous compound ω-Bromo(4-methyl)acetophenone. mdpi.com
Table 2: Synthesis of Thiazole Derivatives via Hantzsch Synthesis
| Reagent 1 | Reagent 2 | Product | Reference |
|---|---|---|---|
| This compound | Thiourea | 2-Amino-4-(4-isopropylphenyl)thiazole | ijsrst.comresearchgate.net |
| This compound | Thiobenzamide | 2-Phenyl-4-(4-isopropylphenyl)thiazole | rsc.org |
Advanced Characterization Techniques and Spectroscopic Analysis
Structural Elucidation using Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon-hydrogen framework.
¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. In 2-Bromo-4'-isopropylacetophenone, the spectrum reveals distinct signals for the aromatic protons, the methylene (B1212753) protons adjacent to the bromine atom, and the protons of the isopropyl group.
The aromatic protons typically appear as a set of doublets due to ortho-coupling, with chemical shifts influenced by the electron-withdrawing carbonyl group and the electron-donating isopropyl group. The protons on the aromatic ring ortho to the carbonyl group are shifted downfield compared to those ortho to the isopropyl group. The methylene protons of the bromomethyl group (-CH₂Br) are significantly deshielded by both the adjacent carbonyl group and the bromine atom, resulting in a characteristic singlet in the downfield region of the spectrum. The isopropyl group gives rise to a septet for the single methine proton and a doublet for the six equivalent methyl protons, a classic pattern indicating this substitution.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic (ortho to C=O) | 7.85-7.95 | Doublet | ~8.5 |
| Aromatic (ortho to isopropyl) | 7.30-7.40 | Doublet | ~8.5 |
| -CH₂Br | 4.40-4.50 | Singlet | N/A |
| -CH(CH₃)₂ | 2.90-3.10 | Septet | ~7.0 |
Note: Predicted values are based on analysis of similar structures and standard chemical shift increments.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal. The carbonyl carbon (C=O) is the most deshielded and appears at the lowest field, typically in the range of 190-200 ppm. libretexts.org The carbon atom of the bromomethyl group (-CH₂Br) is also found at a relatively downfield position due to the electronegative bromine atom. The aromatic carbons show a range of chemical shifts determined by their position relative to the substituents. libretexts.org The quaternary carbons and the carbons bearing the substituents can be identified by their chemical shifts and lack of signal in DEPT-135 experiments.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~191.0 |
| C-Br (in C₆H₄) | ~128.0 |
| Aromatic C (quaternary, attached to C=O) | ~134.0 |
| Aromatic C (quaternary, attached to isopropyl) | ~155.0 |
| Aromatic CH (ortho to C=O) | ~129.0 |
| Aromatic CH (ortho to isopropyl) | ~127.0 |
| -CH₂Br | ~31.0 |
| -CH(CH₃)₂ | ~34.5 |
Note: Predicted values are based on analysis of similar structures like 4'-Isopropylacetophenone (B1293387) and other bromoacetophenones. rsc.org
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and establishing connectivity within the molecule.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between the coupled aromatic protons and between the methine and methyl protons of the isopropyl group, confirming their spatial proximity. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduyoutube.com An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for example, confirming the assignment of the -CH₂Br, aromatic C-H, and isopropyl C-H signals. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons. For instance, the protons of the -CH₂Br group would show a correlation to the carbonyl carbon, and the methyl protons of the isopropyl group would show a correlation to the aromatic carbon to which the isopropyl group is attached. youtube.com
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques, such as FTIR and Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
FTIR spectroscopy is highly effective for identifying the characteristic functional groups in this compound. The most prominent absorption band in the IR spectrum is due to the stretching vibration of the carbonyl group (C=O) of the ketone, which is expected in the region of 1680-1700 cm⁻¹. The exact position is influenced by conjugation with the aromatic ring. Other key absorptions include the C-H stretching vibrations of the aromatic ring and the aliphatic isopropyl and methylene groups, as well as C-C stretching vibrations within the aromatic ring. The C-Br stretching vibration typically appears in the fingerprint region at lower wavenumbers.
Table 3: Predicted FTIR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
|---|---|---|
| Aromatic C-H | 3000-3100 | Stretching |
| Aliphatic C-H | 2850-3000 | Stretching |
| C=O (Ketone) | 1680-1700 | Stretching |
| Aromatic C=C | 1550-1650 | Stretching |
Note: Predicted values are based on typical ranges for these functional groups.
Table 4: List of Compounds
| Compound Name |
|---|
| This compound |
| 4'-Isopropylacetophenone |
| 2-Bromo-4'-nitroacetophenone |
| 2-bromo-4'-methylacetophenone |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, with a molecular formula of C₁₁H₁₃BrO, this method is crucial for confirming its molecular weight and elucidating its structure through fragmentation analysis. scbt.com
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. The theoretical exact mass of this compound can be calculated based on the masses of its constituent isotopes. Due to the presence of two stable bromine isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the mass spectrum will exhibit two major molecular ion peaks.
HRMS analysis is critical for distinguishing between compounds with the same nominal mass but different elemental formulas. The precise mass measurement afforded by this technique would confirm the elemental composition of C₁₁H₁₃BrO for this compound.
Table 1: HRMS Data for this compound Isotopologues This table presents the calculated theoretical exact masses for the two major isotopologues of the compound. Experimental HRMS would aim to verify these values to within a few parts per million (ppm).
| Isotopologue Formula | Isotope Composition | Theoretical Exact Mass (Da) |
|---|---|---|
| C₁₁H₁₃⁷⁹BrO | Carbon-12, Hydrogen-1, Bromine-79, Oxygen-16 | 240.01497 |
| C₁₁H₁₃⁸¹BrO | Carbon-12, Hydrogen-1, Bromine-81, Oxygen-16 | 242.01292 |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. In GC-MS analysis, the compound is first vaporized and separated from other components on a chromatographic column before entering the mass spectrometer, where it is ionized and fragmented.
The resulting mass spectrum for this compound is expected to show a characteristic pattern. The molecular ion peaks ([M]⁺) would appear at m/z 240 and 242, corresponding to the bromine isotopes. The fragmentation pattern provides structural information. Key fragment ions would likely result from the cleavage of the bond between the carbonyl group and the bromomethyl group (α-cleavage) and from the fragmentation of the isopropyl group. For instance, a prominent peak is expected at m/z 147, corresponding to the 4-isopropylbenzoyl cation, [C₁₀H₁₃O]⁺, formed by the loss of the bromine radical. Further fragmentation of the parent compound 4'-isopropylacetophenone shows significant peaks at m/z 147 and 43, which are indicative of the isopropylacetophenone structure. nih.govchemicalbook.com
Table 2: Predicted GC-MS Fragmentation Data for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula | Significance |
|---|---|---|---|
| 240 / 242 | Molecular Ion [M]⁺ | [C₁₁H₁₃BrO]⁺ | Confirms molecular weight and presence of one bromine atom. |
| 199 / 201 | [M - C₃H₅]⁺ | [C₈H₈BrO]⁺ | Loss of a propyl radical from the isopropyl group. |
| 147 | [M - CH₂Br]⁺ | [C₁₀H₁₃O]⁺ | Loss of the bromomethyl group; a very likely and stable acylium ion. nih.gov |
| 119 | [C₉H₁₁]⁺ | [C₉H₁₁]⁺ | Loss of CO from the m/z 147 fragment. chemicalbook.com |
| 91 | Tropylium ion | [C₇H₇]⁺ | Common fragment in alkylbenzenes, formed by rearrangement. nih.gov |
Chromatographic Separations for Purity and Mixture Analysis
Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for quantifying its purity.
Gas Chromatography (GC)
Gas Chromatography is a standard method for assessing the purity of volatile and thermally stable compounds like this compound. The technique separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. For related compounds such as 2-Bromo-4'-methylacetophenone, GC is used to confirm purity levels, often specified as greater than 96.0%. thermofisher.com A similar level of purity assessment is applicable to this compound. The retention time in a GC system is a characteristic property under specific conditions (e.g., column type, temperature program, and carrier gas flow rate).
Table 3: Typical Gas Chromatography (GC) Parameters for Analysis of Acetophenone (B1666503) Derivatives
| Parameter | Typical Value/Condition |
|---|---|
| Column Type | Non-polar (e.g., DB-5, HP-5ms) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Temperature Program | Initial temp. 100 °C, ramp to 280 °C at 10 °C/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. For bromoacetophenone derivatives, reverse-phase HPLC is commonly employed. sielc.com In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
Analysis of similar compounds, like 2-Bromo-4'-nitroacetophenone, utilizes a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier such as phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.comsielc.com This method allows for the effective separation of the main compound from impurities, with detection typically performed using a UV detector, as the aromatic ring provides strong chromophores.
Table 4: Typical High-Performance Liquid Chromatography (HPLC) Parameters
| Parameter | Typical Value/Condition |
|---|---|
| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid sielc.com |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | ~254 nm (UV Detector) |
Computational Chemistry and Theoretical Investigations
Electronic Structure and Reactivity Predictions via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, vibrational frequencies, and a variety of electronic properties that govern chemical reactivity.
Conformational Analysis and Energy Landscapes
The three-dimensional arrangement of atoms in a molecule, or its conformation, is crucial in determining its physical and chemical properties. For flexible molecules like 2-Bromo-4'-isopropylacetophenone, which has rotational freedom around the bond connecting the phenyl ring and the acetyl group, multiple conformers can exist. A conformational analysis aims to identify the most stable conformers and map the potential energy surface associated with these rotations.
A study on the closely related compound, 2,4'-dibromoacetophenone, using DFT calculations with the B3LYP method and a 6-311++G(d,p) basis set, provides a strong analogy for what can be expected for this compound. dergipark.org.tr By systematically rotating the dihedral angle between the phenyl ring and the bromoacetyl group, the energy landscape can be mapped. For 2,4'-dibromoacetophenone, local minima were found near dihedral angles of 0° and 180°. dergipark.org.tr This suggests that planar or near-planar conformations, where the bromoacetyl group is either syn-periplanar or anti-periplanar to the phenyl ring, are the most stable.
A similar energy landscape is anticipated for this compound. The isopropyl group, being bulkier than a bromine atom, might introduce some steric hindrance, potentially altering the precise dihedral angles of the energy minima and the rotational barriers between them. The most stable conformer would represent the ground state geometry of the molecule, which is the starting point for further electronic structure calculations.
Table 1: Hypothetical Conformational Analysis Data for this compound based on Analogous Compounds
| Conformer | Dihedral Angle (Phenyl-C=O) | Relative Energy (kcal/mol) |
| s-trans (anti-periplanar) | ~180° | 0.00 (most stable) |
| s-cis (syn-periplanar) | ~0° | > 0 |
| Gauche | ~60° / ~120° | Higher energy transition states |
Note: This table is illustrative and based on the expected conformational preferences for acetophenone (B1666503) derivatives. The exact energy values would require specific DFT calculations for this compound.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies of the HOMO and LUMO, as well as their spatial distribution, are key indicators of a molecule's ability to act as an electron donor or acceptor.
For this compound, the HOMO is expected to be localized primarily on the electron-rich isopropyl-substituted phenyl ring, while the LUMO is likely centered on the electron-withdrawing bromoacetyl group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important measure of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
DFT calculations can provide precise energies and visualizations of these frontier orbitals. The HOMO energy is related to the ionization potential, representing the ease of removing an electron, while the LUMO energy is related to the electron affinity, indicating the ability to accept an electron. These parameters are crucial for understanding the molecule's behavior in various chemical reactions. For instance, in a nucleophilic attack, the nucleophile's HOMO will interact with the LUMO of this compound.
Table 2: Conceptual Frontier Molecular Orbital Properties for this compound
| Molecular Orbital | Expected Primary Localization | Role in Reactions |
| HOMO | Isopropyl-substituted phenyl ring | Electron donation (nucleophilic character) |
| LUMO | Bromoacetyl group (C=O and C-Br bonds) | Electron acceptance (electrophilic character) |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability |
Transition State Analysis for Reaction Pathways
Computational chemistry allows for the detailed investigation of reaction mechanisms by identifying and characterizing transition states (TS). A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction, representing the energy barrier that must be overcome for the reaction to proceed.
For this compound, a key reaction of interest is the nucleophilic substitution at the α-carbon (the carbon bearing the bromine atom), a common reaction for α-halo ketones. researchgate.netmdpi.comsciforum.netresearchgate.net Using DFT methods, the geometry and energy of the transition state for an SN2 reaction with a nucleophile can be calculated. researchgate.netmdpi.comsciforum.net This involves the approaching nucleophile and the departing bromide ion being simultaneously associated with the α-carbon in a trigonal bipyramidal geometry.
The energy of the transition state relative to the reactants determines the activation energy of the reaction. A lower activation energy implies a faster reaction rate. Theoretical calculations can compare the activation energies for different nucleophiles or investigate the effect of the solvent on the reaction pathway. For instance, computational studies have shown that the presence of a carbonyl group adjacent to the reaction center can stabilize the SN2 transition state, thus accelerating the reaction compared to a simple alkyl halide. researchgate.net
Molecular Dynamics Simulations for Intermolecular Interactions
While DFT is excellent for studying the properties of single molecules, molecular dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in a solvent. researchgate.netnih.gov MD simulations model the movement of atoms and molecules over time based on classical mechanics, providing insights into intermolecular interactions, solvation effects, and dynamic processes.
An MD simulation of this compound in a solvent like water or an organic solvent would reveal how the solvent molecules arrange themselves around the solute. This solvation shell can significantly influence the molecule's conformation and reactivity. For example, hydrogen bonding between water molecules and the carbonyl oxygen of this compound would be explicitly modeled.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to correlate the chemical structure of a series of compounds with their biological activity or other properties. nih.govresearchgate.netaimspress.com QSAR models are mathematical equations that relate numerical descriptors of the molecules (representing their physicochemical, electronic, or steric properties) to their observed activity.
For derivatives of this compound, a QSAR study could be developed to predict their potential biological activities, such as antimicrobial or antifungal properties. This would involve synthesizing a series of derivatives with variations in the substituents on the phenyl ring or by replacing the bromine atom. The biological activity of these compounds would be determined experimentally.
Subsequently, a wide range of molecular descriptors would be calculated for each derivative using computational software. These descriptors can include:
Electronic descriptors: Dipole moment, HOMO and LUMO energies, partial atomic charges.
Steric descriptors: Molecular volume, surface area, shape indices.
Hydrophobic descriptors: LogP (the logarithm of the octanol-water partition coefficient).
Topological descriptors: Indices that describe the connectivity of atoms in the molecule.
Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to build a model that relates a subset of these descriptors to the biological activity. nih.govresearchgate.net A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. Studies on the toxicity of halogenated aromatic compounds have successfully used QSAR to correlate molecular descriptors with biological effects. researchgate.netaimspress.com
Academic and Research Applications of 2 Bromo 4 Isopropylacetophenone Derivatives
Role as a Key Intermediate in Advanced Organic Synthesis
2-Bromo-4'-isopropylacetophenone serves as a crucial intermediate in the field of advanced organic synthesis, enabling the construction of intricate molecular frameworks and the production of fine chemicals.
The reactivity of this compound, attributed to its bromine atom and carbonyl group, makes it a suitable starting material for synthesizing more complex molecules. The presence of the reactive bromo group allows for various coupling reactions with a diverse range of nucleophiles and other functional groups. This facilitates the creation of new molecules with specific, desired properties for a multitude of applications, including the development of new materials and polymers.
In the realm of retrosynthetic analysis, where the synthesis of a target molecule is planned by working backward from the product, α-bromoacetophenone derivatives like this compound are valuable building blocks. researchgate.net These compounds can act as both nucleophiles and electrophiles, and the carbonyl group offers a site for further molecular transformations, making them versatile components in the total synthesis of complex organic compounds. researchgate.net
Exploration in Medicinal Chemistry for Novel Therapeutic Agents
The derivatives of this compound have been a focal point of research in medicinal chemistry due to their potential as novel therapeutic agents. Studies have explored their antimicrobial and antioxidant properties, as well as their role in synthesizing biologically active scaffolds.
Derivatives of this compound are being investigated for their potential antimicrobial properties. smolecule.com For instance, the compound 2-bromo-2'-nitropropan-1,3-diol, also known as Bronopol, has demonstrated broad-spectrum antibacterial activity, particularly against Gram-negative bacteria like Pseudomonas aeruginosa. amazonaws.com Other related brominated compounds, such as certain coumarin (B35378) and piperidinone derivatives, have also shown notable antibacterial and antibiofilm activities against various foodborne and pathogenic microorganisms. nih.govmdpi.comresearchgate.net The introduction of a bromo group can, in some cases, enhance the antimicrobial efficacy of the parent molecule. mdpi.com
Table 1: Examples of Brominated Compounds with Antimicrobial Activity
| Compound/Derivative Class | Target Microorganisms | Observed Effect |
| Bronopol (2-bromo-2'-nitropropan-1,3-diol) | Pseudomonas aeruginosa, other pseudomonads | High antibacterial activity. amazonaws.com |
| Brominated coumarin derivatives | Various bacteria | Active against tested bacteria. nih.gov |
| Halogenated phenolic compounds | S. aureus, P. aeruginosa, foodborne bacteria | Higher antibacterial and antibiofilm activities compared to non-halogenated analogs. mdpi.com |
| 2-Piperidinone, N-[4-bromo-n-butyl]- | Pathogenic bacteria | Biologic activity and antibacterial efficacy. researchgate.net |
This table is for illustrative purposes and does not represent an exhaustive list.
The antioxidant potential of derivatives of this compound is another area of active research. smolecule.com Studies on various bromophenol derivatives have demonstrated their capacity to scavenge free radicals, such as DPPH• and ABTS•+, and reduce metal ions, indicating their potential to mitigate oxidative stress. nih.gov For example, certain methylated and acetylated bromophenol derivatives have been shown to ameliorate H₂O₂-induced oxidative damage in cells. nih.gov The antioxidant activity is often attributed to the electron-donating properties of the phenolic hydroxyl groups, which can be influenced by the presence and position of bromine atoms on the aromatic ring.
Table 2: Antioxidant Activity of Selected Bromophenol Derivatives
| Derivative Type | Assay | Key Finding |
| Benzylic acid-derived bromophenols | DPPH• and ABTS•+ scavenging, Fe³⁺ reducing capacity | Effective radical scavengers and reducing agents. nih.gov |
| Methylated and acetylated bromophenols | H₂O₂-induced oxidative damage in HaCaT cells | Some derivatives ameliorated oxidative damage and ROS generation. nih.gov |
| Gallic acid sulfonamide derivatives | DPPH, FRAP, and ROS assays | Superior antioxidant effects compared to the parent compound. mdpi.com |
This table provides examples and is not comprehensive.
Derivatives of α-bromoacetophenones are utilized in the synthesis of various biologically active scaffolds which are then evaluated for their pharmacological properties, including enzyme inhibition and antitumor activity. nih.govnih.gov
Enzyme Inhibition:
A series of α-haloacetophenone derivatives have been investigated as inhibitors of protein tyrosine phosphatases (PTPs) such as SHP-1 and PTP1B. nih.gov Research indicates that α-bromoacetophenones are significantly more potent inhibitors than their chlorinated counterparts. nih.gov Furthermore, acetophenone (B1666503) derivatives have been identified as effective inhibitors of other enzymes, including α-glycosidase, carbonic anhydrases (hCA I and II), and acetylcholinesterase (AChE). nih.gov
Antitumor Activity:
By analogy with related compounds, derivatives of α-bromoacetophenones are explored for their potential antitumor effects. For instance, new anthraquinone (B42736) derivatives have been synthesized and evaluated for their interaction with DNA and their ability to inhibit cell growth and nucleic acid synthesis in various cancer cell lines. nih.gov Similarly, certain bromophenol derivatives have demonstrated the ability to inhibit the viability and induce apoptosis in leukemia cells. nih.gov The design and synthesis of novel compounds containing scaffolds like pyrrole (B145914) and chromone, which can be derived from precursors like this compound, are ongoing areas of research for developing new anticancer agents. biolmolchem.comnih.govnih.gov
Potential Applications in Agrochemical Research
The exploration of novel and effective agrochemicals is a continuous endeavor to address the challenges of food security and sustainable agriculture. Derivatives of this compound represent a promising scaffold for the development of new pesticides, including fungicides and herbicides. The inherent reactivity of the α-bromo ketone and the potential for diverse substitutions on the aromatic ring allow for the synthesis of a wide array of derivatives with potential biological activity against various agricultural pests.
Research into structurally related acetophenone and bromoacetophenone derivatives has demonstrated significant potential in agrochemical applications. These studies provide a strong rationale for the investigation of this compound derivatives as a source of new agrochemical agents.
Fungicidal Activity of Related Acetophenone Derivatives:
Studies have shown that acetophenone derivatives can be effective against a range of phytopathogenic fungi. For instance, a series of acetophenone derivatives were synthesized and evaluated for their in vitro antifungal activities against several plant pathogens. Some of these derivatives exhibited more potent antifungal effects on certain phytopathogens than the commercial fungicide hymexazol. nih.gov One particular derivative, compound 3b in the study, was identified as a promising lead structure with IC50 values ranging from 10-19 μg/mL. nih.gov
Furthermore, the synthesis of α-(1,2,4-triazolyl)acetophenone derivatives, which involves the condensation of various triazoles with α-bromoacetophenone rings, has yielded compounds with notable in vitro antifungal activity against yeast-like fungi and certain molds. nih.gov This highlights the potential of introducing heterocyclic moieties to the acetophenone backbone to enhance fungicidal properties.
Another study focused on zingerone (B1684294) derivatives, which share some structural features with acetophenones. A synthesized derivative, 4-(4-hydroxy-3-nitrophenyl)-2-butanone (ZN22), demonstrated potent antifungal activity against Aspergillus flavus and Fusarium graminearum. mq.edu.aumq.edu.au The in vitro assays showed significant inhibition of mycelial growth, and in vivo tests on cherry tomatoes confirmed the reduction of disease incidence. mq.edu.aumq.edu.au
The fungicidal potential is further supported by research on flavones derived from chalcones, which can be synthesized from acetophenones. An o-bromoflavone derivative showed significant growth inhibition of the plant pathogenic fungus Rhizoctonia solani. tci-thaijo.org
Herbicidal Activity of Related Acetophenone Derivatives:
In addition to fungicidal properties, acetophenone derivatives have been investigated for their potential as herbicides. Acetophenone itself and its derivatives are known to be involved in plant defense mechanisms and have been studied for their phytotoxic effects. unex.es For example, derivatives like xanthoxylin (B115216) and acetosyringone (B1664989) have shown promise as herbicides. unex.es
Research on propiophenone (B1677668) and its derivatives has demonstrated their ability to inhibit the germination and growth of weeds. researchgate.net Specifically, 2',4'-dimethylacetophenone (B1329390) was identified as a highly phytotoxic compound. researchgate.net These findings suggest that substitutions on the acetophenone ring can significantly influence herbicidal efficacy.
The development of 2-(4-aryloxyphenoxy)propionamide derivatives, a well-known class of herbicides, further underscores the importance of the phenoxy-propanamide scaffold which can be conceptually linked to modified acetophenone structures. jocpr.comjlu.edu.cn Studies have shown that these types of compounds can exhibit significant herbicidal activity against various grass weeds. jlu.edu.cn
The collective evidence from studies on related acetophenone and bromoacetophenone derivatives strongly suggests that this compound is a valuable starting material for the synthesis of novel agrochemicals. The functional groups present in this molecule offer multiple points for chemical modification, enabling the creation of diverse libraries of compounds for screening and optimization of fungicidal and herbicidal activities.
Research Findings on Related Agrochemical Derivatives
Table 1: Fungicidal Activity of Acetophenone and Related Derivatives
| Compound/Derivative Class | Target Pathogen(s) | Key Findings | Reference |
|---|---|---|---|
| Acetophenone Derivatives | Various phytopathogenic fungi | Some derivatives showed higher potency than commercial fungicide hymexazol. Compound 3b had IC50 values of 10-19 μg/mL. | nih.gov |
| α-(1,2,4-Triazolyl)acetophenones | Yeast-like fungi and molds | Demonstrated in vitro antifungal activity. | nih.gov |
| 4-(4-hydroxy-3-nitrophenyl)-2-butanone (ZN22) | Aspergillus flavus, Fusarium graminearum | Potent antifungal activity and reduced disease incidence in vivo. | mq.edu.aumq.edu.au |
| o-Bromoflavone | Rhizoctonia solani | Inhibited fungal growth by 74.88% at 400 µg. | tci-thaijo.org |
Table 2: Herbicidal Activity of Acetophenone and Related Derivatives
| Compound/Derivative Class | Target Weed(s) | Key Findings | Reference |
|---|---|---|---|
| Acetophenone Derivatives (e.g., xanthoxylin, acetosyringone) | General weeds | Showed potential as natural herbicides. | unex.es |
| Propiophenone and its derivatives | General weeds | Inhibited germination and growth; 2',4'-dimethylacetophenone was highly phytotoxic. | researchgate.net |
| 2-(4-Aryloxyphenoxy)propionamides | Grass weeds | Established class of herbicides with significant activity. | jocpr.comjlu.edu.cn |
Future Research Directions and Perspectives
Development of Sustainable and Green Synthetic Routes
The traditional synthesis of α-bromo ketones often involves hazardous reagents like liquid bromine and can result in significant environmental waste. shodhsagar.com Future research is intensely focused on developing greener, more sustainable methods for the synthesis of 2-Bromo-4'-isopropylacetophenone. A primary goal is the replacement of conventional brominating agents with safer and more efficient alternatives. The use of N-bromosuccinimide (NBS) is a well-established greener choice over Br2 due to its ease of handling and selectivity. shodhsagar.com
Emerging sustainable strategies that are ripe for application include:
Aerobic Bromination: This method utilizes oxygen as the terminal oxidant, representing a "green" pathway for C-Br bond formation. nih.govnih.gov Research into transition-metal-free aerobic bromination, potentially promoted by catalytic amounts of ionic liquids, could offer a highly efficient and recyclable system for producing this compound. nih.govnih.govacs.org
Electrochemical Methods: Catalyst-free α-bromination using two-phase electrolysis presents a promising route. researchgate.net This technique can generate the brominating species in situ from salts like sodium bromide (NaBr), operating under mild conditions and reducing the need for chemical oxidants. researchgate.net
Mechanochemistry: Solvent-free synthesis using mechanochemical methods, such as manual grinding or vortex mixing, offers a rapid, energy-efficient, and high-yield alternative. scielo.brresearchgate.net Applying this to the bromination of 4'-isopropylacetophenone (B1293387) could significantly reduce solvent waste and reaction times. scielo.brresearchgate.net
Polymer-Supported Reagents: The use of polymer-supported pyridinium (B92312) bromide perbromide allows for clean and efficient bromination, where the spent reagent can be easily filtered off, simplifying purification. rsc.org
Unveiling Novel Reaction Pathways and Catalytic Applications
The inherent reactivity of this compound, stemming from its α-bromo-ketone functionality, makes it a versatile building block. Future work will focus on exploring new transformations and catalytic systems to expand its synthetic utility.
Key research avenues include:
Catalytic Transfer Hydrogenation: Derivatives of acetophenones are used to synthesize chiral alcohols via asymmetric transfer hydrogenation, often employing ruthenium (Ru) or rhodium (Rh) complexes as catalysts. researchgate.net Future studies could develop polymer-immobilized or micelle-based catalyst systems using this compound derivatives to create highly active, selective, and reusable catalysts for fine chemical synthesis. researchgate.net
Selective Hydrodeoxygenation: Developing robust catalytic systems, such as bimetallic nanoparticles on supported ionic liquid phase (SILP) catalysts, for the selective hydrodeoxygenation of the keto group in acetophenone (B1666503) derivatives is a significant challenge. d-nb.info This would allow the synthesis of valuable alkylphenols and anilines from functionalized acetophenones, and applying this to derivatives of this compound could yield novel substituted aromatic compounds. d-nb.info
Multi-component Reactions: Investigating the use of this compound in multi-component reactions, such as the synthesis of highly substituted thiazoles or imidazopyridines, is a promising area. scielo.brrsc.org These reactions offer high atom economy and lead to complex molecular architectures in a single step.
Willgerodt-Kindler Reaction: Exploring the reaction of this compound derivatives in the Willgerodt-Kindler reaction could lead to the synthesis of novel thioamides, which are important structural motifs in medicinal chemistry. researchgate.net
Expanding Applications in Materials Science and Polymer Chemistry
While primarily used as a synthetic intermediate, the structural features of this compound and its derivatives suggest potential applications in materials science.
Future research could explore:
Porous Organic Polymers (POPs): Acetophenone derivatives are used as building blocks for synthesizing nitrogen-rich POPs through cascade condensation reactions. acs.org Incorporating this compound or its derivatives into these polymer structures could introduce specific functionalities. The bromine atom could serve as a site for post-synthetic modification, allowing for the tuning of the polymer's properties, such as gas sorption or catalytic activity.
Polymer Synthesis: Analogous compounds like vinylferrocene can be polymerized to form materials like polyvinylferrocene. wikipedia.org Investigating the synthesis of vinyl derivatives from this compound could open pathways to new polymers with unique electronic or thermal properties. The isopropyl group could enhance solubility, while the bromo-substituent offers a handle for further functionalization.
Functional Materials: The reactive nature of the α-bromo-ketone group makes it suitable for grafting onto surfaces or integrating into larger molecular frameworks. This could be exploited to create functional materials, such as resin-bound reagents or scavengers for specific applications in catalysis or purification. sigmaaldrich.com
In-depth Mechanistic Studies of Biological Activities of Derived Compounds
Derivatives of substituted acetophenones are known to possess a wide range of biological activities, including antimicrobial, antitumor, and antioxidant effects. nih.govrasayanjournal.co.inmdpi.comnih.gov A critical area of future research is to move beyond discovery and conduct in-depth mechanistic studies to understand how these molecules exert their effects at a cellular and molecular level.
Key areas for investigation include:
Antitumor Mechanisms: Heterocyclic derivatives synthesized from ω-bromoacetophenones have shown inhibitory effects against various cancer cell lines. mdpi.com Future work should focus on identifying the specific cellular targets and signaling pathways modulated by compounds derived from this compound.
Antimicrobial Activity: Hydrazone derivatives of acetophenones are promising antimicrobial agents. rasayanjournal.co.in Mechanistic studies are needed to determine if their mode of action involves membrane disruption, enzyme inhibition, or other cellular processes. Understanding the structure-activity relationship (SAR), particularly the role of substituents on the phenyl ring, is crucial for designing more potent and selective agents. rasayanjournal.co.in
Antioxidant Pathways: While a related compound, 2-bromo-4'-nitroacetophenone, was found to have antioxidant effects dependent on the Insulin pathway in C. elegans, the mechanisms for other derivatives are largely unknown. Research is needed to explore if derivatives of this compound can modulate oxidative stress pathways and to identify their molecular targets.
Integration with High-Throughput Screening for New Chemical Entities
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of vast numbers of compounds to identify "hits" for further development. nih.gov this compound is an ideal starting material for generating diverse chemical libraries for HTS campaigns.
Future perspectives in this area include:
Combinatorial Chemistry: The reactivity of the bromine atom and the carbonyl group allows for the straightforward synthesis of large libraries of derivatives. This can be achieved through reactions with various nucleophiles, such as amines, thiols, and hydrazines, to create a wide array of scaffolds like thiazoles, imidazoles, and hydrazones. rsc.orgrasayanjournal.co.inmdpi.com
Fragment-Based Drug Discovery: The acetophenone core can be considered a "privileged structure" or a fragment that can be elaborated upon. thermofisher.com By creating a library of small molecules derived from this compound, researchers can use fragment screening techniques to identify low-molecular-weight binders to biological targets, which can then be optimized into lead compounds. thermofisher.com
"Click" Chemistry Libraries: The development of high-throughput synthesis methods for azide-containing building blocks is crucial for "click" chemistry, a powerful tool for drug discovery. rsc.org Future research could focus on converting this compound into an azide (B81097) derivative, which would serve as a versatile component for creating large libraries of triazoles for in-situ screening. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
